

(+)-SHIN1 solubility and stability issues

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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B610824

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Technical Support Center: (+)-SHIN1

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **(+)-SHIN1**.

Frequently Asked Questions (FAQs)

Q1: What is **(+)-SHIN1** and what is its mechanism of action?

A1: **(+)-SHIN1** is the active enantiomer of SHIN1, a potent inhibitor of both cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial (SHMT2).[1][2][3][4] These enzymes are crucial for one-carbon metabolism, catalyzing the conversion of serine to glycine and generating one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other critical cellular processes.[5][6][7] By inhibiting SHMT1 and SHMT2, **(+)-SHIN1** disrupts the one-carbon supply, leading to a depletion of purines and subsequent blockage of cell growth.[2][8]

Q2: What are the recommended storage conditions for **(+)-SHIN1**?

A2: Proper storage is critical to maintain the integrity of **(+)-SHIN1**. For the solid (powder) form, storage at -20°C for up to three years is recommended.[3][9] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years) or at -20°C for short-term use (up to 1 month).[1][2][9]

Troubleshooting Guide

Issue 1: I'm having trouble dissolving **(+)-SHIN1**.

- Question: My **(+)-SHIN1** is not fully dissolving in DMSO. What should I do?
 - Answer: Ensure you are using fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[\[1\]](#)[\[2\]](#)[\[9\]](#) You can also try gentle heating and/or sonication to aid dissolution.[\[1\]](#)[\[2\]](#)[\[3\]](#) **(+)-SHIN1** is reported to be soluble in DMSO at concentrations up to 100 mg/mL.[\[1\]](#)
- Question: The compound precipitates when I dilute my DMSO stock solution in aqueous media (e.g., cell culture medium, PBS). How can I prevent this?
 - Answer: Direct dilution of a highly concentrated DMSO stock into an aqueous solution can cause precipitation. It is recommended to perform a serial dilution of the DMSO stock with DMSO first to a lower concentration. Then, add this diluted inhibitor solution dropwise to the aqueous buffer or cell culture medium while vortexing to ensure rapid mixing.[\[3\]](#)

Issue 2: I am concerned about the stability of **(+)-SHIN1** in my experiments.

- Question: How stable is **(+)-SHIN1** in cell culture medium?
 - Answer: **(+)-SHIN1** is considered to have appropriate stability for cell culture studies.[\[8\]](#) For in vivo experiments, it is recommended to prepare the working solutions fresh on the day of use.[\[2\]](#)
- Question: Is **(+)-SHIN1** stable in vivo?
 - Answer: There are conflicting reports regarding its in vivo stability. Some studies have noted that it is unstable in liver microsome assays and has rapid clearance, which may limit its in vivo usability.[\[4\]](#)[\[8\]](#) However, another study reported a pharmacokinetic half-life of 5.9 hours.[\[10\]](#) Due to this potential for rapid metabolism, careful consideration of the experimental design for in vivo studies is warranted.

Quantitative Data Summary

Table 1: Solubility of **(+)-SHIN1**

Solvent/Vehicle	Reported Solubility	Source(s)
DMSO	≥ 100 mg/mL (249.71 mM)	[1]
DMSO	80 mg/mL (199.76 mM)	[9]
DMSO	66.67 mg/mL (166.48 mM)	[2]
DMSO	50 mg/mL (124.85 mM)	[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (6.24 mM)	[1]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (6.24 mM)	[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.24 mM)	[1]

Table 2: Storage and Stability of **(+)-SHIN1**

Form	Storage Temperature	Duration	Source(s)
Solid (Powder)	-20°C	3 years	[3][9]
Solid (Powder)	4°C	2 years	[2]
In Solvent (e.g., DMSO)	-80°C	6 months - 2 years	[1][2]
In Solvent (e.g., DMSO)	-20°C	1 month	[1][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Weigh out the required amount of **(+)-SHIN1** powder (Molecular Weight: 400.47 g/mol).
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of **(+)-SHIN1**, add 0.2497 mL of DMSO).

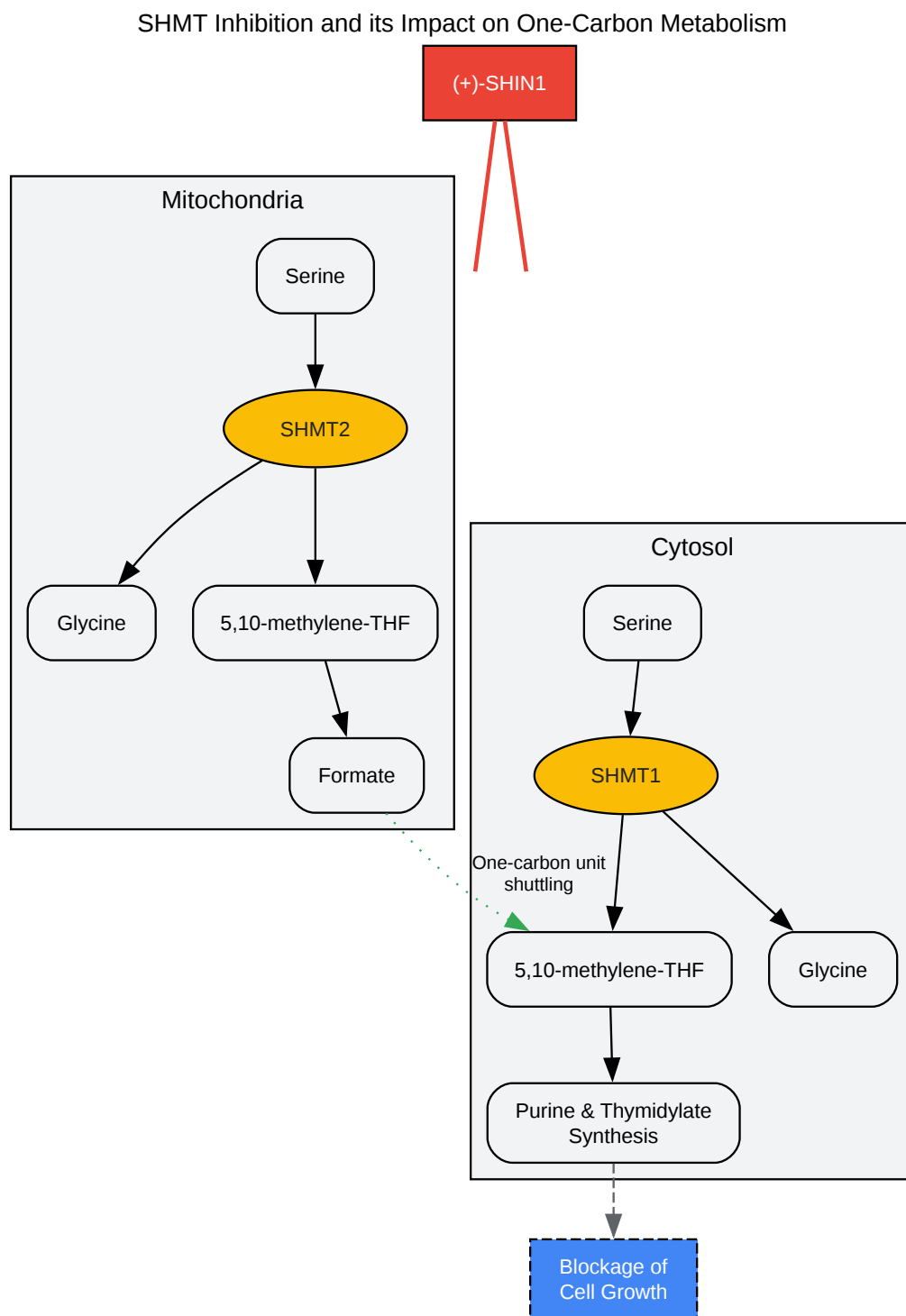
- If necessary, gently warm the solution and/or sonicate until the solid is completely dissolved.
- Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is based on a common vehicle formulation.^{[1][3]}

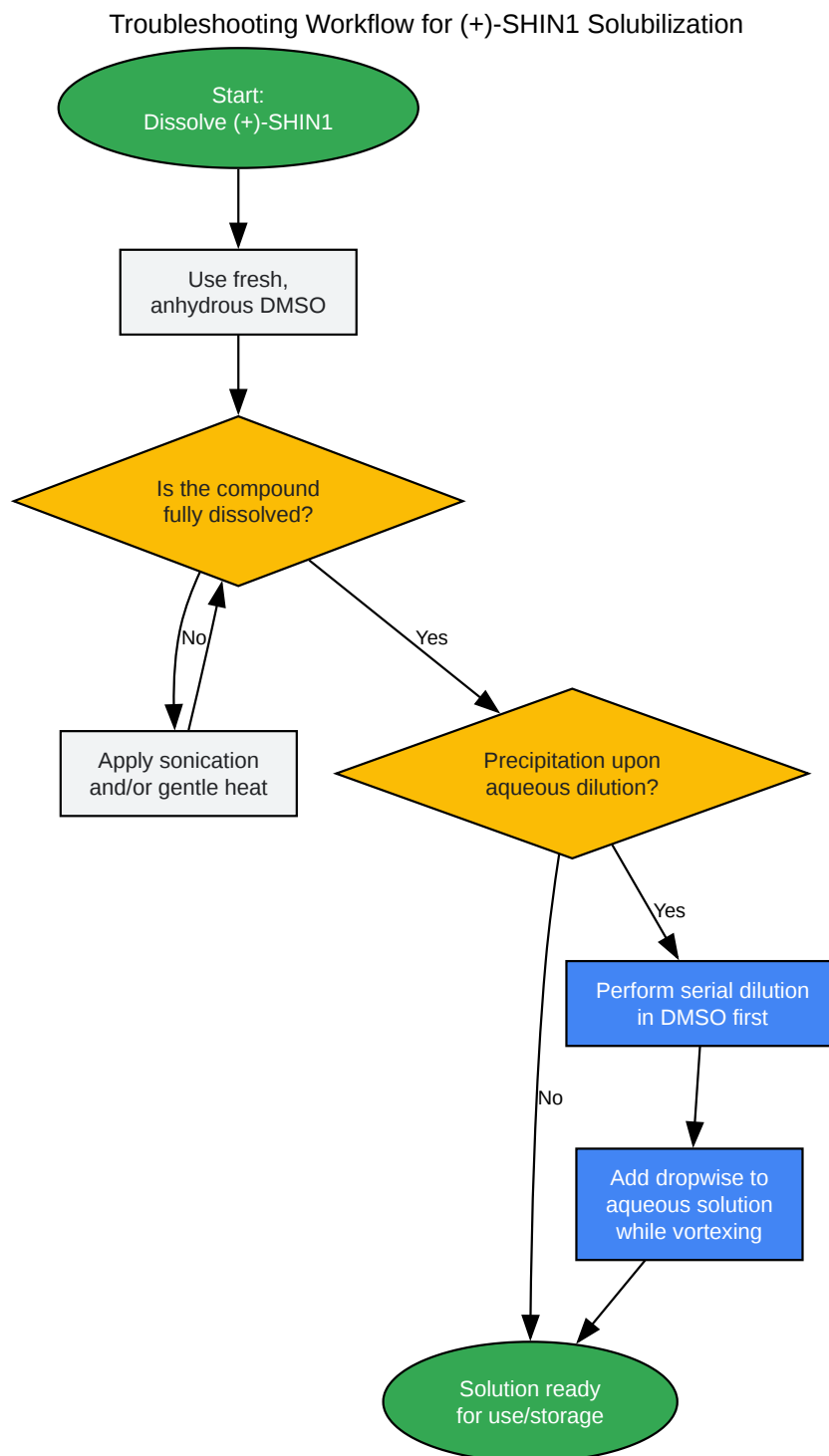
- Prepare a concentrated stock solution of **(+)-SHIN1** in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
- Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
- Add 50 µL of Tween-80 and mix again.
- Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.
- It is recommended to use this formulation immediately after preparation.

Visualizations



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Caption: Mechanism of **(+)-SHIN1** action on SHMT1/2 signaling.



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Caption: Workflow for preparing **(+)-SHIN1** solutions.

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